6-Hydroxyquinoline-3-carboxylic acid

Descripción

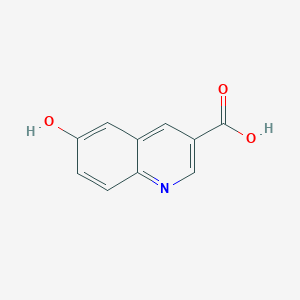

6-Hydroxyquinoline-3-carboxylic acid (CAS: 6972-86-7) is a quinoline derivative characterized by a hydroxyl group at position 6 and a carboxylic acid moiety at position 3. Its molecular formula is C₁₀H₇NO₃, with a molecular weight of 189.17 g/mol . The compound’s structure enables dual functionality: the hydroxyl group contributes to hydrogen bonding and metal chelation, while the carboxylic acid enhances solubility in polar solvents and provides a site for chemical modifications.

Propiedades

IUPAC Name |

6-hydroxyquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-1-2-9-6(4-8)3-7(5-11-9)10(13)14/h1-5,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIIDYYKVMNMGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50730542 | |

| Record name | 6-Hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137826-05-1 | |

| Record name | 6-Hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyquinoline-3-carboxylic acid typically involves the functionalization of quinoline derivatives. One common method includes the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions .

Industrial Production Methods: Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. For example, the use of nano ZnO as a catalyst provides a regiospecific synthesis under solvent-free conditions . Additionally, microwave irradiation has been employed to synthesize quinoline-4-carboxylic acid derivatives, offering higher yields and simpler work-up processes .

Análisis De Reacciones Químicas

Types of Reactions: 6-Hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of hydroxyl and carboxylic acid groups allows for diverse reactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid and nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline-3,6-dicarboxylic acid, while reduction can yield 6-hydroxyquinoline .

Aplicaciones Científicas De Investigación

6-Hydroxyquinoline-3-carboxylic acid has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 6-Hydroxyquinoline-3-carboxylic acid involves its interaction with molecular targets such as 2-oxoglutarate-dependent oxygenases. These enzymes play a crucial role in epigenetic regulation and other cellular processes. By inhibiting these enzymes, the compound can modulate various biological pathways, leading to its therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Ethyl 6-Hydroxyquinoline-3-carboxylate

- CAS No.: 34785-11-0

- Molecular Formula: C₁₂H₁₁NO₃

- This derivative exhibits a similarity score of 0.93 to 6-hydroxyquinoline-3-carboxylic acid .

- Applications : Esters are often employed as prodrugs to enhance bioavailability in pharmaceutical research.

4-Hydroxyquinoline-3-carboxylic Acid

- CAS No.: 28027-16-9

- Molecular Formula: C₁₀H₇NO₃

- Key Differences : The hydroxyl group at position 4 (vs. 6) alters electronic distribution, reducing metal-chelating efficacy. This positional isomer has a similarity score of 0.90 .

- Physicochemical Properties : Lower predicted pKa (~2.5) due to reduced resonance stabilization of the carboxylate group compared to the 6-hydroxy derivative .

4-Hydroxy-6-methoxyquinoline-3-carboxylic Acid

- CAS No.: 90800-42-3

- Molecular Formula: C₁₁H₉NO₄

- Similarity score: 0.89 .

- Biological Relevance : Methoxy groups are common in antimicrobial agents, suggesting possible applications in drug design.

8-Hydroxyquinoline-6-carboxylic Acid

- CAS No.: Not explicitly provided (see synthesis in ).

- Molecular Formula: C₁₀H₇NO₃

- Key Differences : The hydroxyl group at position 8 disrupts conjugation patterns, affecting UV absorption and fluorescence properties. Synthesized via acrolein-mediated cyclization .

6-Chloroquinoline-3-carboxylic Acid

- CAS No.: 118791-14-3

- Molecular Formula: C₁₀H₆ClNO₂

- Physicochemical Properties :

- Hazard Profile : Classified as harmful (Xn) if swallowed .

6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid

- CAS No.: 343-10-2

- Molecular Formula: C₁₀H₆FNO₃

- Key Differences : Fluorine’s electronegativity enhances acidity (pKa ~1.8) and metabolic stability. Similarity score: 0.76 .

Data Table: Comparative Analysis of Key Properties

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | pKa | Hazard Profile |

|---|---|---|---|---|---|---|

| This compound | 6972-86-7 | C₁₀H₇NO₃ | 189.17 | Not reported | ~2.5* | Not classified |

| Ethyl 6-hydroxyquinoline-3-carboxylate | 34785-11-0 | C₁₂H₁₁NO₃ | 217.22 | Not reported | ~3.0* | Not reported |

| 4-Hydroxyquinoline-3-carboxylic acid | 28027-16-9 | C₁₀H₇NO₃ | 189.17 | Not reported | ~2.5* | Not reported |

| 6-Chloroquinoline-3-carboxylic acid | 118791-14-3 | C₁₀H₆ClNO₂ | 207.61 | 228 | 2.02 | Harmful if ingested |

| 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid | 343-10-2 | C₁₀H₆FNO₃ | 207.16 | Not reported | ~1.8* | Not reported |

*Predicted values based on structural analogs .

Research Findings and Implications

- Structural-Activity Relationships (SAR): Substituent position (e.g., 6-hydroxy vs. 4-hydroxy) significantly impacts metal chelation and bioactivity. For example, 8-hydroxyquinoline derivatives are known for antimicrobial properties, while 6-chloro analogs may serve as intermediates in drug synthesis .

- Safety Profiles: Chlorinated derivatives (e.g., 6-chloroquinoline-3-carboxylic acid) exhibit higher toxicity, necessitating stringent handling protocols .

- Synthetic Utility : Ethyl esters and methoxy derivatives are valuable for prodrug development or further functionalization .

Actividad Biológica

6-Hydroxyquinoline-3-carboxylic acid (6-HQ-3-COOH) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a quinoline ring system with hydroxyl and carboxylic acid functional groups. Its chemical formula is C_10H_7NO_3, and it exhibits unique physical and chemical properties that contribute to its biological activity.

Biological Activities

6-HQ-3-COOH has been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that 6-HQ-3-COOH exhibits antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . Its ability to inhibit specific bacterial enzymes enhances its potential as an antimicrobial agent.

- Antioxidant Properties : The compound has shown potential in protecting cells from oxidative stress, which is linked to various diseases . This antioxidant capacity may be attributed to its ability to scavenge free radicals.

- Enzyme Inhibition : 6-HQ-3-COOH has been identified as an inhibitor of acetylcholinesterase, an enzyme associated with Alzheimer's disease . This suggests that it may have neuroprotective properties worth exploring further.

The mechanisms through which 6-HQ-3-COOH exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Binding Interactions : The compound is believed to interact with biomolecules such as DNA and proteins, altering their functions .

- Enzyme Modulation : By inhibiting specific enzymes, it may influence various biochemical pathways critical for cellular function .

- Electrophilic and Nucleophilic Reactions : Quinoline derivatives often participate in electrophilic and nucleophilic substitution reactions, which may play a role in their biological activity .

Research Findings and Case Studies

Recent studies have highlighted the potential of 6-HQ-3-COOH in various applications:

- A study demonstrated its effectiveness in inhibiting bacterial growth in vitro, with notable potency against both Gram-positive and Gram-negative bacteria .

- Another investigation explored the compound's role as an anticancer agent, revealing promising results in inhibiting tumor cell proliferation without significant toxicity to non-cancerous cells .

Data Table: Summary of Biological Activities

| Activity Type | Organism/Target | Observed Effect | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Inhibition of growth | |

| Antibacterial | Escherichia coli | Inhibition of growth | |

| Antifungal | Candida albicans | Inhibition of growth | |

| Enzyme Inhibition | Acetylcholinesterase | Inhibition | |

| Antioxidant | Cellular models | Protection against oxidative stress |

Q & A

Q. What are the recommended synthetic routes for 6-hydroxyquinoline-3-carboxylic acid, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as:

- Nitro precursor reduction : Reduction of 8-nitro-1,4-dihydroquinoline derivatives using catalytic hydrogenation (e.g., Pd/C) or chemical reductants (e.g., SnCl₂/HCl), followed by cyclization .

- Lactamization : Thermal lactamization of amino-substituted intermediates using polyphosphoric acid (PPA) as a catalyst, which promotes ring closure .

- Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) to achieve >95% purity.

- Optimization : Adjust reaction temperature (80–120°C), solvent polarity, and catalyst loading to minimize side products. Monitor reactions via TLC or HPLC .

Q. How should researchers characterize this compound and its intermediates?

- Methodological Answer : Use a combination of analytical techniques:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm functional groups (e.g., carboxylic acid at δ ~12 ppm in DMSO-d₆) and aromatic proton environments .

- FT-IR : Identify O-H (3000–2500 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches .

- Chromatography :

- HPLC : Assess purity with a C18 column and UV detection at 254 nm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 204.066 for C₁₀H₇NO₃) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and EN 166-compliant safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., PPA) .

- Spill Management : Neutralize acidic spills with sodium bicarbonate, then absorb with inert materials (e.g., vermiculite) .

- Waste Disposal : Segregate halogenated waste (if applicable) and follow institutional guidelines for carboxylic acid disposal .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the reported biological activity of this compound derivatives?

- Methodological Answer :

- Structural Validation : Re-synthesize disputed compounds and confirm structures via X-ray crystallography .

- Assay Reproducibility : Test activity across multiple cell lines (e.g., HEK293 vs. HeLa) under standardized conditions (e.g., 48-hour incubation, 10 µM dose) .

- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., HIV-1 integrase) and validate via SPR or ITC .

Q. What strategies can improve the solubility and bioavailability of this compound for in vivo studies?

- Methodological Answer :

- Salt Formation : Prepare sodium or lysine salts to enhance aqueous solubility .

- Prodrug Design : Synthesize ester prodrugs (e.g., ethyl esters) using DCC/DMAP coupling, then hydrolyze in vivo .

- Nanocarriers : Encapsulate in PLGA nanoparticles (70–150 nm) via emulsion-solvent evaporation .

Q. How can computational methods guide the design of this compound analogs with enhanced activity?

- Methodological Answer :

- QSAR Modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., electron-withdrawing groups at C-6) with activity .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict reactivity (e.g., Fukui indices for electrophilic attack) .

- ADMET Prediction : Employ SwissADME to forecast permeability (e.g., logP <3) and cytochrome P450 interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

- Methodological Answer :

- Solvent Effects : Re-acquire NMR spectra in standardized solvents (e.g., DMSO-d₆) and compare with literature .

- Impurity Profiling : Use LC-MS to identify contaminants (e.g., unreacted intermediates) that may skew signals .

- Collaborative Validation : Share samples with independent labs for cross-verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.